molecular formula C11H11F3O4 B1428427 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid CAS No. 1261587-75-0

3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid

Cat. No.: B1428427
CAS No.: 1261587-75-0
M. Wt: 264.2 g/mol
InChI Key: DALLMZMEZXJMBE-UHFFFAOYSA-N
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Description

3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with methoxy and trifluoromethoxy groups.

    Grignard Reaction: A Grignard reagent is prepared from the substituted phenyl ring and reacted with an appropriate ester or acid chloride to introduce the propionic acid moiety.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

    3-[4-Methoxyphenyl]propionic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    3-[4-Trifluoromethoxyphenyl]propionic acid:

Uniqueness: 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties, such as increased lipophilicity and stability. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLMZMEZXJMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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